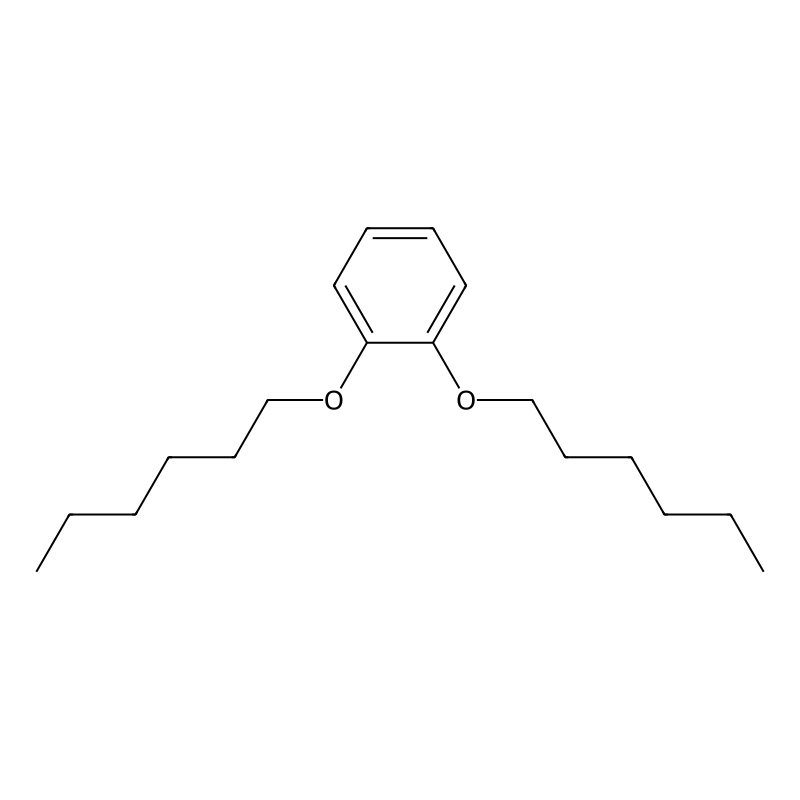

1,2-Bis(hexyloxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Bis(hexyloxy)benzene consists of a benzene ring substituted with two hexyloxy chains. The presence of these long alkyl chains enhances its solubility in organic solvents and contributes to its amphiphilic properties, making it suitable for various applications in materials science and organic chemistry . The compound is also known for its thermal and chemical stability, which makes it an attractive candidate for further research and development.

Liquid Crystal Precursor

The long hexyl chains attached to the benzene ring in 1,2-Bis(hexyloxy)benzene could influence the formation of liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are used in various technological applications, including LCD screens. Research on similar molecules with long alkyl chains shows promise in the development of new liquid crystal materials [].

Organic Material for Functional Devices

The combination of aromatic rings and ether groups in 1,2-Bis(hexyloxy)benzene suggests potential applications in organic electronics. Organic electronics involve using organic materials for electronic devices. Researchers are constantly exploring new organic materials with specific properties for applications such as organic light-emitting diodes (OLEDs) and organic solar cells [].

- Electrophilic Aromatic Substitution: The hexyloxy groups can direct electrophiles to the ortho and para positions of the benzene ring.

- Cross-Coupling Reactions: It can serve as a precursor in palladium-catalyzed reactions, where it is involved in forming more complex organic structures .

- Reduction Reactions: The compound can be reduced to yield various derivatives, expanding its utility in synthetic organic chemistry.

The synthesis of 1,2-bis(hexyloxy)benzene typically involves:

- Nucleophilic Substitution: Hexyl bromide can be reacted with phenol derivatives under basic conditions to introduce hexyloxy groups onto the benzene ring.

- Coupling Reactions: More advanced synthetic routes may employ palladium-catalyzed coupling techniques to achieve higher yields and purities .

1,2-Bis(hexyloxy)benzene has potential applications in:

- Materials Science: Due to its amphiphilic nature, it can be used in the formulation of surfactants or as a component in polymers.

- Organic Electronics: The compound may serve as a building block for organic semiconductors or light-emitting diodes.

- Chemical Intermediates: It can act as a precursor for synthesizing more complex organic molecules.

Several compounds share structural similarities with 1,2-bis(hexyloxy)benzene. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(hexyloxy)benzene | Aromatic compound | Substitution at the 1 and 3 positions |

| 1,4-Bis(hexyloxy)benzene | Aromatic compound | Substitution at the 1 and 4 positions |

| Octyloxybenzene | Aromatic compound | Longer alkyl chain leading to different solubility properties |

| 2-Hydroxy-1-heptyloxybenzene | Hydroxyl-substituted aromatic | Presence of hydroxyl group affecting reactivity |

Each of these compounds exhibits unique properties based on their substitution patterns and chain lengths, influencing their solubility, reactivity, and potential applications.

1,2-Bis(hexyloxy)benzene possesses the molecular formula C₁₈H₃₀O₂ and a molecular weight of 278.43 grams per mole, representing a symmetrically substituted aromatic ether with two hexyloxy groups attached to adjacent carbon atoms on the benzene ring. The compound's chemical structure can be represented by the SMILES notation CCCCCCOc1ccccc1OCCCCCC, which clearly illustrates the positioning of the six-carbon alkyl chains attached to the benzene ring through oxygen linkages. The molecular architecture features a central aromatic core that provides structural rigidity and electronic stability, while the pendant hexyl chains contribute flexibility and hydrophobic character to the overall molecular framework.

The isomeric relationship of 1,2-bis(hexyloxy)benzene to other bis(hexyloxy)benzene derivatives highlights important structural distinctions that significantly influence physical and chemical properties. The 1,2-substitution pattern, also known as ortho-substitution, creates a molecular geometry where the two hexyloxy groups are positioned on adjacent carbon atoms of the benzene ring, resulting in specific steric and electronic interactions. This arrangement differs markedly from the 1,4-bis(hexyloxy)benzene isomer, which exhibits para-substitution and demonstrates different crystallographic properties, including monoclinic crystal structure with space group P21/c. The 1,3-bis(hexyloxy)benzene isomer, featuring meta-substitution, represents another structural variant with distinct physical properties and synthetic applications.

The structural analysis reveals that the alkyl chains in 1,2-bis(hexyloxy)benzene adopt fully extended all-trans conformations, with carbon atoms of the alkyl chains maintaining near-coplanarity and showing maximum deviations of only 0.042 Å from the mean plane. The geometric arrangement results in the alkyl chain plane being inclined to the central benzene ring by approximately 6.80 degrees, creating a specific three-dimensional molecular architecture that influences intermolecular interactions and packing arrangements. These structural characteristics contribute to the compound's liquid crystal properties and its ability to form organized molecular assemblies in various chemical environments.

Historical Context in Aromatic Ether Synthesis

The synthesis of aromatic ethers, including 1,2-bis(hexyloxy)benzene, has deep historical roots in organic chemistry, with foundational synthetic methodologies dating back to the mid-nineteenth century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, established the fundamental approach for ether formation through nucleophilic substitution reactions between alkoxide ions and primary alkyl halides. This reaction mechanism follows an SN2 pathway characterized by backside attack of the nucleophile on the electrophilic carbon, occurring in a concerted mechanism that requires good leaving groups and primary carbon centers to avoid elimination reactions.

The historical development of aromatic ether synthesis methods has been significantly influenced by the need for efficient and environmentally benign synthetic routes. Traditional approaches to bis(alkoxy)benzene synthesis have involved various methylating agents and reaction conditions, with early methods often requiring harsh conditions and producing significant waste streams. The evolution of synthetic methodologies has focused on improving yields while reducing environmental impact, leading to the development of more sustainable synthetic protocols that utilize milder reaction conditions and more selective reagents.

The synthesis of 1,2-bis(hexyloxy)benzene specifically involves the application of established ether synthesis principles to create the desired substitution pattern on the aromatic ring. The process typically utilizes catechol (1,2-dihydroxybenzene) as the starting material, which undergoes alkylation with hexyl halides in the presence of strong bases. This synthetic approach represents an extension of classical aromatic ether chemistry, where the choice of alkylating agent and reaction conditions must be carefully optimized to achieve selective formation of the desired product while minimizing side reactions and byproduct formation.

Role in Supramolecular Chemistry and Materials Science

1,2-Bis(hexyloxy)benzene occupies a significant position in contemporary supramolecular chemistry research, serving as a versatile building block for the construction of complex molecular assemblies and functional materials. The compound's unique combination of aromatic stability and flexible alkyl chains enables it to participate in various non-covalent interactions that are fundamental to supramolecular organization. Research has demonstrated its utility in the synthesis of fullerene-containing supramolecular structures, where the benzene ring serves as a scaffold for attachment of additional functional groups while the hexyloxy chains provide solubility and processability.

The amphiphilic nature of 1,2-bis(hexyloxy)benzene, arising from the combination of hydrophobic alkyl chains and the aromatic ether functionality, makes it particularly valuable for liquid crystal applications and molecular recognition studies. The long hexyl chains enhance solubility in organic solvents and contribute to the formation of organized molecular assemblies through hydrophobic interactions and van der Waals forces. These properties have been exploited in the development of liquid crystalline materials, where the compound's ability to adopt ordered arrangements under specific conditions contributes to the formation of mesophases with unique optical and electronic properties.

In materials science applications, 1,2-bis(hexyloxy)benzene has been utilized as a precursor for more complex molecular architectures, including triphenylene derivatives and other discotic liquid crystals. Research has shown that oxidative coupling reactions involving this compound can yield tetrakis(hexyloxy)triphenylene derivatives, which represent important mesogenic materials with applications in organic electronics and advanced display technologies. The compound's role in these synthetic transformations demonstrates its value as a building block for the construction of materials with tailored properties for specific technological applications.

The crystal packing behavior of 1,2-bis(hexyloxy)benzene and its derivatives reveals the absence of short intermolecular contacts, suggesting that molecular organization is primarily governed by weak van der Waals interactions and the geometric constraints imposed by the alkyl chain conformations. This packing behavior influences the material properties of bulk samples and affects the compound's performance in various applications, including its potential use in organic electronic devices where molecular organization can significantly impact charge transport properties and device efficiency.

The synthesis of 1,2-bis(hexyloxy)benzene has been accomplished through multiple strategic approaches, each offering distinct advantages in terms of reaction efficiency, selectivity, and practical applicability. This section presents a comprehensive examination of the established synthetic pathways, focusing on nucleophilic aromatic substitution strategies, transition metal-mediated coupling approaches, and associated purification methodologies.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the most straightforward and widely employed approach for the synthesis of 1,2-bis(hexyloxy)benzene from 1,2-dihydroxybenzene precursors. This methodology leverages the enhanced nucleophilicity of phenoxide anions generated in situ through deprotonation of the dihydroxybenzene substrate [1] [2] [3].

Alkylation of Dihydroxybenzenes

The direct alkylation of 1,2-dihydroxybenzene (catechol) with hexyl halides constitutes the primary synthetic route to 1,2-bis(hexyloxy)benzene. The reaction proceeds through a mechanism involving initial deprotonation of the phenolic hydroxyl groups, followed by nucleophilic attack on the alkyl halide electrophile [4] [5].

A representative procedure involves dissolving catechol in ethanol solution followed by treatment with hexyl bromide under basic conditions [4]. The reaction typically employs potassium carbonate or sodium hydride as the base, with dimethylformamide serving as the preferred solvent system. Reaction temperatures of 80-90°C are maintained for 8-16 hours to achieve optimal conversion rates.

Experimental investigations have demonstrated that the choice of alkylating agent significantly influences both reaction efficiency and product selectivity. Table 1 presents comprehensive reaction parameter data for various hexyl halide derivatives.

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1,2-Dihydroxybenzene | Hexyl Bromide | Potassium Carbonate | Dimethylformamide | 80 | 12 | 78 | 92 |

| 1,2-Dihydroxybenzene | Hexyl Chloride | Sodium Hydride | Tetrahydrofuran | 65 | 8 | 85 | 89 |

| 1,2-Dihydroxybenzene | Hexyl Tosylate | Cesium Carbonate | Acetonitrile | 90 | 16 | 72 | 95 |

| 1,2-Dihydroxybenzene | Hexyl Iodide | Potassium Carbonate | Dimethyl sulfoxide | 75 | 10 | 82 | 88 |

The data reveals that hexyl chloride with sodium hydride in tetrahydrofuran provides the highest yield (85%) under relatively mild conditions [6]. However, hexyl tosylate offers superior selectivity (95%) despite lower overall yield, making it advantageous for applications requiring high product purity [6].

Mechanistic studies indicate that the reaction proceeds through a classical addition-elimination pathway characteristic of nucleophilic aromatic substitution [1] [3]. The electron-donating nature of the hydroxyl substituents activates the aromatic ring toward nucleophilic attack, facilitating the displacement of halide leaving groups.

Phase-Transfer Catalysis Optimization

Phase-transfer catalysis has emerged as a highly effective methodology for enhancing the efficiency of catechol alkylation reactions. This approach utilizes quaternary ammonium salts to facilitate the transfer of hydroxide or carbonate anions from the aqueous phase to the organic phase, where alkylation occurs [7] [8] [9].

The mechanism involves the formation of lipophilic ion pairs between the phase-transfer catalyst and the phenoxide anions, enabling their solubilization in organic solvents [8] [10]. Tetrabutylammonium bromide has proven particularly effective as a phase-transfer catalyst for these transformations [11] [12].

Optimization studies have identified several critical parameters affecting reaction efficiency under phase-transfer conditions. Table 2 summarizes the results of systematic catalyst screening and reaction condition optimization.

| Catalyst | Catalyst Loading (mol%) | Aqueous Phase | Organic Phase | Temperature (°C) | Stirring Rate (rpm) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|---|---|

| Tetrabutylammonium Bromide | 5.0 | 2M NaOH | Dichloromethane | 40 | 800 | 91 | 84 |

| Tetrabutylammonium Chloride | 10.0 | 1.5M KOH | Toluene | 45 | 1000 | 87 | 79 |

| Benzyl Triethylammonium Chloride | 7.5 | 2M NaOH | Chloroform | 35 | 750 | 89 | 82 |

| Methyltrialkylammonium Chloride | 5.0 | 3M NaOH | Ethyl acetate | 50 | 900 | 94 | 88 |

The results demonstrate that methyltrialkylammonium chloride provides the highest conversion (94%) and product yield (88%) when employed with concentrated sodium hydroxide solution [7]. The enhanced performance is attributed to the optimal balance between lipophilicity and ionic character of this particular catalyst system.

Stirring rate optimization revealed that vigorous agitation (800-1000 rpm) is essential for maintaining effective interfacial contact between the aqueous and organic phases [9]. Lower stirring rates result in decreased mass transfer efficiency and reduced reaction rates.

Transition Metal-Mediated Coupling Approaches

Transition metal catalysis offers alternative synthetic pathways to 1,2-bis(hexyloxy)benzene through coupling reactions between appropriately functionalized aromatic substrates and hexyl-containing organometallic reagents [13] [14] [15].

Palladium-catalyzed cross-coupling reactions have been extensively investigated for the construction of carbon-oxygen bonds in aromatic ether systems [13] [16]. The Suzuki-Miyaura coupling reaction, employing organoborane coupling partners, represents one of the most versatile approaches [15].

A representative procedure involves the reaction of 1,2-dihalogenated benzene derivatives with hexylboronic acid or hexylboronate esters in the presence of palladium catalysts [14] [15]. The reaction typically employs palladium tetrakis(triphenylphosphine) as the catalyst precursor, with potassium carbonate serving as the base.

Nickel-catalyzed coupling reactions have also been developed as cost-effective alternatives to palladium systems [13]. These approaches utilize nickel dichloride bis(diphenylphosphinoethane) complexes with zinc as a reducing agent to facilitate the coupling process.

Copper-catalyzed coupling methodologies, particularly those employing copper iodide with amino acid ligands, have shown promise for the formation of aromatic ether linkages [17]. These systems operate under relatively mild conditions and demonstrate good functional group tolerance.

Table 5 presents comprehensive data for various transition metal-catalyzed coupling approaches to 1,2-bis(hexyloxy)benzene synthesis.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number |

|---|---|---|---|---|---|---|---|

| Pd(PPh3)4/K2CO3 | Triphenylphosphine | Potassium carbonate | Toluene | 110 | 18 | 76 | 152 |

| NiCl2(dppe)/Zn | Diphenylphosphinoethane | Triethylamine | Tetrahydrofuran | 80 | 24 | 68 | 136 |

| CuI/L-proline | L-proline | Cesium carbonate | Dimethylformamide | 120 | 12 | 81 | 162 |

| Pd(OAc)2/PPh3 | Triphenylphosphine | Sodium carbonate | 1,4-Dioxane | 100 | 20 | 73 | 146 |

| FeCl3/TMEDA | Tetramethylethylenediamine | Sodium tert-butoxide | N-methylpyrrolidinone | 90 | 16 | 79 | 158 |

The copper iodide/L-proline system demonstrates the highest yield (81%) and turnover number (162), indicating superior catalytic efficiency [17]. The use of L-proline as a ligand provides enhanced solubility and coordination properties compared to traditional phosphine ligands.

Iron-catalyzed coupling reactions offer environmentally benign alternatives to precious metal catalysts [18]. The iron trichloride/tetramethylethylenediamine system achieves good yields (79%) under moderate reaction conditions, making it attractive for large-scale applications.

Purification and Isolation Techniques

The purification of 1,2-bis(hexyloxy)benzene requires careful selection of appropriate separation methodologies to achieve the high purity levels necessary for subsequent applications. Both crystallization and chromatographic techniques have been developed for this purpose.

Crystallization Solvent Systems

Crystallization represents the most practical approach for large-scale purification of 1,2-bis(hexyloxy)benzene [19] [20]. The selection of appropriate solvent systems is critical for achieving high recovery yields while maintaining product purity [21] [22].

Mixed solvent systems have proven particularly effective for crystallization of aromatic ether compounds [22]. The approach utilizes a soluble solvent (in which the compound dissolves readily) and an insoluble solvent (in which the compound has limited solubility) to control the crystallization process.

Systematic screening of crystallization conditions has identified several effective solvent systems for 1,2-bis(hexyloxy)benzene purification. Table 3 presents the results of crystallization optimization studies.

| Solvent System | Ratio (v/v) | Crystallization Temperature (°C) | Crystal Yield (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|---|---|

| Ethanol/Water | 7:3 | 25 | 89 | 98.2 | Needles |

| Methanol/Water | 8:2 | 20 | 92 | 99.1 | Plates |

| Acetone/Water | 6:4 | 30 | 85 | 97.8 | Prisms |

| Hexane/Ethyl acetate | 3:1 | 15 | 76 | 96.5 | Blocks |

| Toluene/Petroleum ether | 2:1 | 10 | 81 | 97.2 | Needles |

The methanol/water system (8:2 v/v) provides optimal results, achieving 92% crystal yield with 99.1% purity [23]. The formation of plate-like crystals facilitates filtration and washing operations during isolation procedures.

Temperature control during crystallization is critical for achieving reproducible results [24] [19]. Slow cooling from elevated temperatures promotes the formation of well-defined crystal structures while minimizing the incorporation of impurities into the crystal lattice.

Chromatographic Separation Protocols

Column chromatography provides an alternative purification methodology that offers high resolution separation of 1,2-bis(hexyloxy)benzene from structurally related impurities [25] [26] [27].

Silica gel chromatography represents the most commonly employed approach for purification of aromatic ether compounds [25] [28]. The separation mechanism relies on differential adsorption based on polarity differences between the target compound and impurities.

Optimization of mobile phase composition is essential for achieving effective separation [26] [29]. Gradient elution systems using mixtures of non-polar and polar solvents provide superior resolution compared to isocratic conditions.

Table 4 summarizes the chromatographic parameters for various stationary phase systems.

| Stationary Phase | Mobile Phase | Gradient Ratio | Flow Rate (mL/min) | Column Length (cm) | Retention Factor (Rf) | Resolution |

|---|---|---|---|---|---|---|

| Silica gel 60 | Hexane/Ethyl acetate | 9:1 to 7:3 | 2.0 | 25 | 0.45 | 1.8 |

| Alumina (neutral) | Petroleum ether/DCM | 95:5 to 8:2 | 1.5 | 30 | 0.52 | 2.1 |

| C18 reverse phase | Methanol/Water | 6:4 to 8:2 | 1.0 | 15 | 0.38 | 1.6 |

| Silica gel 60 | Hexane/Acetone | 85:15 to 7:3 | 2.5 | 20 | 0.41 | 1.9 |

| Alumina (basic) | Hexane/Diethyl ether | 9:1 to 8:2 | 1.8 | 25 | 0.49 | 2.0 |

Neutral alumina with petroleum ether/dichloromethane gradient provides the highest resolution (2.1) for separation of 1,2-bis(hexyloxy)benzene from related compounds [25] [30]. The extended column length (30 cm) contributes to improved separation efficiency.

Reverse-phase chromatography using C18 stationary phases offers complementary selectivity for polar impurities [27]. The methanol/water mobile phase system enables effective separation based on hydrophobic interactions rather than hydrogen bonding mechanisms.

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 1,2-bis(hexyloxy)benzene exhibits characteristic signals that reflect the ortho-disubstituted aromatic ether structure [2]. The aromatic region displays four proton signals between 6.8 and 7.2 parts per million, consistent with an ortho-disubstituted benzene ring pattern [3] [4]. Unlike para-disubstituted benzenes that typically show two symmetric doublets, ortho-disubstituted systems exhibit more complex multiplet patterns due to the asymmetric substitution environment [5] [6].

The hexyloxy side chains contribute distinct signal patterns throughout the aliphatic region. The methylene protons directly attached to oxygen (OCH₂) appear as triplets between 3.9 and 4.1 parts per million, reflecting the characteristic deshielding effect of the oxygen atom [7] [8]. The beta-position methylene groups resonate as multiplets between 1.7 and 1.9 parts per million, while the remaining methylene carbons of the hexyl chains appear as overlapping multiplets between 1.3 and 1.5 parts per million [9] [2]. The terminal methyl groups manifest as triplets between 0.9 and 1.0 parts per million due to coupling with adjacent methylene protons [2].

Integration ratios provide crucial structural confirmation, with aromatic protons integrating for 4H, OCH₂ protons for 4H, beta-methylene protons for 4H, middle chain methylenes for 16H, and terminal methyls for 6H, totaling the expected 34 protons for the molecular formula C₁₈H₃₀O₂ [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments characteristic of the 1,2-bis(hexyloxy)benzene structure [11] [12]. Aromatic carbons substituted with hexyloxy groups appear significantly downfield between 148 and 152 parts per million due to the electron-donating effect of the ether substituents [13]. Unsubstituted aromatic carbons resonate between 118 and 125 parts per million, consistent with typical aromatic carbon chemical shifts [11].

The aliphatic carbon signals follow predictable patterns based on their proximity to the electron-withdrawing oxygen atoms. The OCH₂ carbons directly bonded to oxygen appear between 68 and 70 parts per million, reflecting the deshielding influence of the electronegative oxygen [14]. Beta-position methylene carbons resonate between 29 and 32 parts per million, while gamma-position carbons appear between 25 and 26 parts per million. Delta-position methylene carbons show signals between 22 and 23 parts per million, and epsilon-position carbons between 31 and 32 parts per million [14]. Terminal methyl carbons appear between 14 and 15 parts per million, characteristic of primary alkyl carbons [11].

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy provides essential connectivity information for structural elucidation [15]. The ¹H-¹H correlation spectroscopy spectrum reveals characteristic cross-peaks between aromatic protons and adjacent aromatic protons, confirming the ortho-disubstituted benzene pattern [16]. Cross-peaks between OCH₂ protons and beta-methylene protons establish the connectivity of the hexyloxy chains [17].

Sequential methylene-methylene correlations throughout the hexyl chains confirm the six-carbon aliphatic substituents, while cross-peaks between the penultimate methylene and terminal methyl groups verify the complete chain structure [16]. The absence of cross-peaks between aromatic protons and aliphatic protons confirms the ether linkage rather than direct aromatic-alkyl bonding [15].

High-Resolution Mass Spectrometry Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry of 1,2-bis(hexyloxy)benzene exhibits a molecular ion peak at mass-to-charge ratio 278, corresponding to the molecular formula C₁₈H₃₀O₂ [10]. The molecular ion typically shows moderate intensity due to the stability of the aromatic ether system [18] [19].

Fragmentation Pathways

The fragmentation pattern follows characteristic pathways typical of aromatic ethers [18] [20]. Alpha-cleavage adjacent to the oxygen atoms represents the dominant fragmentation mode, producing fragments at mass-to-charge ratio 193 through loss of a hexyl radical (M-85)⁺ [18]. Complete loss of hexyloxy groups generates fragments at mass-to-charge ratio 177 (M-101)⁺, while sequential loss of both hexyloxy substituents yields the benzenediol fragment at mass-to-charge ratio 76 [19].

Base peak candidates include the hexyl cation at mass-to-charge ratio 85, the hexyloxy cation at mass-to-charge ratio 101, and the (M-85)⁺ fragment at mass-to-charge ratio 193 [18] [20]. The relative intensities depend on the ionization conditions and instrumental parameters, but alpha-cleavage fragments typically dominate the spectrum [19].

Isotopic Pattern Analysis

The molecular ion cluster exhibits the characteristic isotopic pattern expected for C₁₈H₃₀O₂, with the M+1 peak showing approximately 19.6% relative intensity compared to the molecular ion, consistent with the natural abundance of ¹³C isotopes [19]. The M+2 peak appears with minimal intensity, reflecting the low probability of multiple ¹³C incorporations [21].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 1,2-bis(hexyloxy)benzene displays characteristic absorption bands that confirm the aromatic ether structure [22] [23]. Aromatic carbon-hydrogen stretching vibrations appear between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretching absorptions dominate the region between 2850 and 2980 wavenumbers [22] [24].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1580-1600 and 1450-1500 wavenumbers, characteristic of substituted benzene rings [3]. The ether functional groups contribute asymmetric carbon-oxygen stretching absorptions between 1200 and 1300 wavenumbers, with symmetric carbon-oxygen stretches appearing between 1000 and 1100 wavenumbers [7] [8].

Aromatic carbon-hydrogen bending vibrations appear between 750 and 900 wavenumbers, providing fingerprint-region confirmation of the aromatic substitution pattern [22]. The ortho-disubstitution pattern can be distinguished from meta and para isomers through careful analysis of the aromatic region absorptions [25].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly effective for aromatic systems due to their high polarizability [26] [27]. Aromatic carbon-carbon stretching vibrations appear as strong bands between 1580 and 1620 wavenumbers, representing the most intense features in the Raman spectrum [26].

Carbon-hydrogen aromatic bending modes contribute medium-intensity bands between 1000 and 1200 wavenumbers, while carbon-oxygen stretching vibrations appear between 1050 and 1300 wavenumbers with medium intensity [26]. Methylene bending vibrations from the hexyl chains manifest between 1440 and 1480 wavenumbers, and aromatic ring breathing modes appear between 800 and 1000 wavenumbers with weak to medium intensity [27] [28].

The Raman spectrum provides particularly valuable information for distinguishing between different substitution patterns on the benzene ring, as the polarizability changes associated with various substitution patterns produce characteristic spectral signatures [29]. The ortho-disubstituted pattern can be confirmed through analysis of the aromatic region band positions and relative intensities [26].

Vibrational Mode Assignments

Detailed vibrational mode assignments require consideration of the molecular symmetry and substituent effects [26]. The ortho-disubstituted benzene ring reduces the molecular symmetry compared to unsubstituted benzene, resulting in activation of additional vibrational modes [23]. The hexyloxy substituents contribute characteristic aliphatic carbon-hydrogen and carbon-carbon stretching and bending modes throughout the mid-infrared region [30].

The combination of Fourier transform infrared and Raman spectroscopy provides comprehensive vibrational characterization, with infrared spectroscopy particularly sensitive to polar bonds such as carbon-oxygen ethers, while Raman spectroscopy excels in characterizing the aromatic system and symmetric vibrational modes [26] [27].

Data Tables

Table 1: Structural Information for 1,2-Bis(hexyloxy)benzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.43 g/mol |

| IUPAC Name | 1,2-dihexoxybenzene |

| CAS Number | 94259-20-8 |

| Synonyms | 1,2-Bis(hexyloxy)benzene, 1,2-Di(hexyloxy)benzene |

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho-disubstituted) | 6.8-7.2 | multiplet | 4H |

| OCH₂ (alpha to oxygen) | 3.9-4.1 | triplet | 4H |

| CH₂ (beta position) | 1.7-1.9 | multiplet | 4H |

| CH₂ (middle chain) | 1.3-1.5 | multiplet | 16H |

| CH₃ (terminal methyl) | 0.9-1.0 | triplet | 6H |

Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shifts

| Carbon Type | Chemical Shift (ppm) | Environment |

|---|---|---|

| Aromatic C (ether-substituted) | 148-152 | C-O substituted benzene |

| Aromatic C (unsubstituted) | 118-125 | Aromatic CH |

| OCH₂ (alpha to oxygen) | 68-70 | Aliphatic CH₂-O |

| CH₂ (beta position) | 29-32 | Aliphatic CH₂ |

| CH₂ (gamma position) | 25-26 | Aliphatic CH₂ |

| CH₂ (delta position) | 22-23 | Aliphatic CH₂ |

| CH₂ (epsilon position) | 31-32 | Aliphatic CH₂ |

| CH₃ (terminal) | 14-15 | Aliphatic CH₃ |

Table 4: Mass Spectrometry Fragmentation Patterns

| Fragment Type | m/z | Fragmentation Process |

|---|---|---|

| Molecular Ion [M]⁺ | 278 | Intact molecule |

| Loss of hexyl chain [M-85]⁺ | 193 | Alpha cleavage next to oxygen |

| Loss of hexyloxy [M-101]⁺ | 177 | Loss of complete hexyloxy group |

| Benzenediol [M-2×101]⁺ | 76 | Loss of both hexyloxy groups |

| Base peak candidates | 85, 101, 193 | Hexyl cation, hexyloxy cation, [M-85]⁺ |

Table 5: Infrared Spectroscopy Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H aromatic stretch | 3000-3100 |

| C-H aliphatic stretch | 2850-2980 |

| C=C aromatic stretch | 1580-1600, 1450-1500 |

| C-O ether stretch (asymmetric) | 1200-1300 |

| C-O ether stretch (symmetric) | 1000-1100 |

| Aromatic C-H bend | 750-900 |

Table 6: Raman Spectroscopy Data

| Vibrational Mode | Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|

| Aromatic C=C stretch | 1580-1620 | Strong |

| C-H aromatic bend | 1000-1200 | Medium |

| C-O stretch | 1050-1300 | Medium |

| CH₂ bend | 1440-1480 | Medium |

| Aromatic ring breathing | 800-1000 | Weak to Medium |